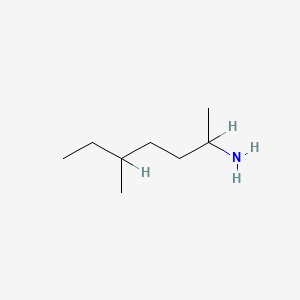

5-Methyl-2-heptanamine

描述

Contextualization within Branched-Chain Aliphatic Amines

Branched-chain aliphatic amines are a significant class of organic compounds that are integral to many areas of chemical and pharmaceutical science. scispace.com Their structural diversity and the presence of the nitrogen-containing functional group make them valuable building blocks in organic synthesis. The branching in their carbon skeleton can influence their physical and chemical properties, such as basicity, nucleophilicity, and interactions with biological targets.

The synthesis of branched-chain aliphatic amines is a key area of academic research, with various catalytic methods being developed to achieve high efficiency and stereoselectivity. chemrxiv.orgnih.gov These methods are crucial for producing specific isomers of compounds like 5-Methyl-2-heptanamine for further study. Research in this area often focuses on transition-metal catalyzed reactions and biocatalysis using enzymes like transaminases to create chiral amines from ketone precursors. nih.gov The development of these synthetic strategies allows for the targeted production of complex amine architectures. chemrxiv.org

Research involving this compound has primarily been in the field of phytochemistry, where it has been identified as a constituent of various plant extracts through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. For instance, it has been detected in studies of Calotropis procera, a plant known for its medicinal properties. scispace.comchemrxiv.org In one study, a GC-MS analysis of an extract from Calotropis procera that had been reacted with ampicillin (B1664943) identified 53 phytochemicals, including this compound. chemrxiv.org

The compound has also been identified in the stem and fruit extracts of Solanum khasianum, another plant with a history of therapeutic use. researchgate.net A study on the methanolic extract of red Vitis vinifera (grape) pulp also reported the presence of this compound. wjpls.org The identification of this amine in such plants suggests a potential role in their biological activities and has led to further investigation into its properties. Some studies have suggested its potential as a cardiovascular agent based on its presence in these medicinal plants. researchgate.netwjpls.org

Interactive Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data Availability | Source |

|---|---|---|

| 13C NMR Spectra | Available | PubChem nih.gov |

| GC-MS | Available | PubChem nih.gov |

| IR Spectra | Available | PubChem nih.gov |

The presence of this compound in these natural sources has spurred interest in its potential applications and has highlighted the importance of continued research into the chemical constituents of medicinal plants. The study of such compounds contributes to a deeper understanding of natural product chemistry and may lead to the discovery of new lead compounds for further development.

Structure

3D Structure

属性

分子式 |

C8H19N |

|---|---|

分子量 |

129.24 g/mol |

IUPAC 名称 |

5-methylheptan-2-amine |

InChI |

InChI=1S/C8H19N/c1-4-7(2)5-6-8(3)9/h7-8H,4-6,9H2,1-3H3 |

InChI 键 |

IGELDTXGMACMRK-UHFFFAOYSA-N |

SMILES |

CCC(C)CCC(C)N |

规范 SMILES |

CCC(C)CCC(C)N |

产品来源 |

United States |

Natural Occurrence and Phytochemical Investigations of 5 Methyl 2 Heptanamine

Identification in Plant Extracts

Detection in Ammi visnaga L. Extracts

A study focusing on the chemical composition of methanol extracts from the roots and seeds of Ammi visnaga L. (Khella) identified 5-Methyl-2-heptanamine as one of the constituents. Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the root methanol extract revealed the presence of this compound. nih.gov In this particular analysis, this compound had a retention time of 6.97 minutes and constituted 8.22% of the total peak area. nih.gov

Table 1: Phytochemical Analysis of Ammi visnaga L. Root Methanol Extract

| Compound | Retention Time (min) | Peak Area % |

| 1-Butoxy-2-Propanol Acetate | 5.04 | 5.36 |

| This compound | 6.97 | 8.22 |

| (-)-Curcuhydroquinone | 9.39 | 9.03 |

| Di-Isodecyl Phthalate | 9.76 | 3.66 |

| 2,5-Dimethyl-5-Nitrohexanal | 12.56 | 10.70 |

Presence in Calotropis procera Extracts

Phytochemical investigations of various extracts from Calotropis procera (Apple of Sodom) have identified a wide array of secondary metabolites, including alkaloids, flavonoids, steroids, and terpenoids. However, based on the reviewed literature, the specific compound this compound has not been reported as a constituent of Calotropis procera extracts. Comprehensive analyses, including Gas Chromatography-Mass Spectrometry (GC-MS) studies on the flower, leaf, and fruit extracts, have detailed the presence of numerous other compounds without mentioning this compound.

Occurrence in Juglans regia Tree Bark Extract

The compound "2-heptanamine, 5-methyl-" was detected in two different methanol extracts of the bark from the walnut tree, Juglans regia. ccsenet.org A study evaluating the antimicrobial properties of these bark extracts utilized Gas Chromatography-Mass Spectrometry (GC-MS) for chemical analysis. ccsenet.org The results indicated that 2-heptanamine, 5-methyl- was present in both bark samples, with a percentage composition ranging between 80-89% among a group of other identified compounds. ccsenet.org

Table 2: Selected Compounds Identified in Juglans regia Bark Extracts

| Compound | Presence in Bark Sample 1 | Presence in Bark Sample 2 |

| Cyclobutanol | 91.7% | Present |

| 4h-pyran-4-one,2,3-dihydro-3,-dihydroxy-6-methyl | 80-89% | 80-89% |

| 1,3-dioxolane-4-methanol,2,2-dimethyl | 80-89% | 80-89% |

| 2-heptanamine, 5-methyl- | 80-89% | 80-89% |

| Alanine | 80-89% | 80-89% |

Isolation from Brucea antidysenterica Leaves Extract

Extensive phytochemical studies have been conducted on the leaves of Brucea antidysenterica, a plant used in traditional African medicine. These investigations have led to the isolation and identification of numerous compounds, including alkaloids, coumarins, triterpene quassinoids, sterols, fatty acids, and pregnane glycosides. However, a thorough review of the available scientific literature did not reveal any reports of this compound being isolated or detected in the leaf extracts of Brucea antidysenterica.

Characterization in Dipterocarpus turbinatus Leaves Extract

The chemical composition of leaf extracts from Dipterocarpus turbinatus has been a subject of scientific inquiry. These studies have primarily focused on the identification of resveratrol oligomers, sesquiterpenes, and triterpenes. Despite the detailed phytochemical analyses performed on various extracts of Dipterocarpus turbinatus leaves, there is no evidence in the reviewed literature to suggest the presence of this compound.

Detection in Datura stramonium L. Alkaloid Extracts

Datura stramonium L., commonly known as Jimsonweed, is well-known for its rich and diverse alkaloid content, particularly tropane alkaloids such as atropine and scopolamine. nih.govresearchgate.netcabidigitallibrary.org Numerous studies have employed techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the alkaloid profiles of different parts of the plant. researchgate.net A comprehensive review of the literature on the alkaloid composition of Datura stramonium extracts does not indicate the presence of this compound. The focus of research has been predominantly on the characterization of its complex tropane and other alkaloid structures.

Biosynthetic Pathways and Precursors in Natural Systems (Theoretical/Proposed)

Due to the absence of this compound in any known natural system, there are no established or proposed biosynthetic pathways for this compound in plants or other organisms. In the broader context of natural product biosynthesis, simple alkylamines can be derived from amino acids through decarboxylation and further modifications. For instance, the branched-chain amino acids leucine, isoleucine, and valine serve as precursors for a variety of metabolites in plants. However, any specific pathway leading to this compound remains purely speculative without evidence of its existence as a natural product.

Ecological and Biological Contexts of Natural Abundance

As this compound has not been identified in any plant or microbial species, there is no information regarding its ecological or biological roles. In plants, secondary metabolites, including alkaloids and other nitrogen-containing compounds, often play crucial roles in defense against herbivores, pathogens, and competing plants. They can also act as signaling molecules. Without any evidence of its natural production, no such ecological functions can be ascribed to this compound.

Synthetic Methodologies and Chemical Transformations of 5 Methyl 2 Heptanamine and Its Derivatives

Strategies for De Novo Synthesis

The creation of 5-Methyl-2-heptanamine from basic starting materials can be achieved through several established organic chemistry pathways. A primary and efficient method is the reductive amination of the corresponding ketone, 5-methyl-2-heptanone (B97569). This reaction typically involves the condensation of the ketone with an amine source, such as ammonia, followed by the reduction of the resulting imine intermediate. Another potential route is the catalytic hydrogenation of the corresponding nitrile.

Application as a Building Block in Organic Synthesis

The primary amine group in this compound is a reactive nucleophile, making the compound a useful building block for constructing more complex molecules. ontosight.ai Its utility is demonstrated by the reactivity of its isomers and related amines in various synthetic applications. For instance, the isomeric amine 2-Amino-6-methylheptane serves as a key reagent in the synthesis of substituted pyrrolidones through the reductive amination of levulinic acid, a process catalyzed by a supported platinum catalyst. lookchem.com This same isomer is also employed in the creation of unsymmetrical sulfamides by reacting with sulfamic acid salts. lookchem.com

The amine can undergo acylation with carboxylic acids or their derivatives (like acyl chlorides) to form amides, or react with alkyl halides in substitution reactions. ontosight.ai These transformations allow for the incorporation of the 1,4-dimethylhexyl scaffold into a wide array of molecular architectures, particularly in the development of pharmaceuticals and agrochemicals. ontosight.ai For example, related primary amines like 4-heptylamine are used to synthesize amide derivatives of benzooxazoles, which have applications as flavor modifiers. google.com

| Reaction Type | Reactant | Product Class | Application |

| Reductive Amination | Levulinic Acid | Substituted Pyrrolidones | Pharmaceuticals lookchem.com |

| Sulfamoylation | Sulfamic Acid Salts | Unsymmetrical Sulfamides | Novel Chemical Entities lookchem.com |

| Acylation | 2-Methyl-benzooxazole-5-carboxylic acid | Carboxamides | Flavor Compounds google.com |

This table illustrates the application of amines similar to this compound as building blocks in organic synthesis.

Exploration of Enantioselective Synthesis Methodologies

The presence of two chiral centers in this compound means it can exist as four distinct stereoisomers. The synthesis of single, enantiomerically pure forms is crucial for applications in pharmaceuticals and materials science, where specific stereochemistry often dictates biological activity or material properties. chem960.com

A key strategy for accessing enantiopure this compound involves the asymmetric synthesis of its precursors. For example, a green, chemoenzymatic synthesis has been developed for (S)-5-methylhept-2-en-4-one, a potential precursor to the amine. mdpi.com This four-step, aldol-based sequence avoids highly reactive or toxic reagents and uses distillation for purification, making it a scalable approach. mdpi.com

Furthermore, biocatalytic methods offer a direct and highly enantioselective route to chiral amines. Cascade biotransformations, where multiple enzymatic reactions occur in a single pot, are particularly efficient. researchgate.net A well-established example is the use of ω-transaminases for the asymmetric amination of ketones. nih.gov By selecting an appropriate enzyme and amino donor, a ketone precursor can be converted into a specific chiral amine with high enantiomeric excess. nih.govresearchgate.net This approach represents a green and powerful alternative to traditional chemical methods. researchgate.netnih.gov

| Methodology | Precursor/Substrate | Key Reagent/Catalyst | Product | Significance |

| Chemoenzymatic Synthesis | (S)-2-methylbutanol | Aldol-based sequence | (S)-5-methylhept-2-en-4-one mdpi.com | Green and scalable route to a chiral precursor mdpi.com |

| Biocatalytic Amination | Ketone (e.g., Menthone) | ω-Transaminase | Chiral Amine (e.g., Neomenthylamine) nih.gov | High enantioselectivity under mild conditions nih.gov |

This table summarizes key enantioselective strategies applicable to the synthesis of chiral amines like this compound and its precursors.

Derivatization and Functional Group Modifications

The chemical reactivity of this compound is dominated by its primary amine functional group. This group can undergo a variety of chemical transformations to produce a range of derivatives with modified properties. chemrxiv.orgscispace.com Standard functional group modifications include alkylation, acylation, and protection/deprotection sequences common in multi-step organic synthesis.

A frequent and important derivatization is the protection of the amine group to prevent unwanted side reactions. A common method is the formation of a tert-butoxycarbonyl (Boc) protected amine. This is typically achieved by reacting the amine with di-tert-butyl-dicarbonate in the presence of a base. nih.gov The resulting Boc-protected amine is stable under many reaction conditions and the protecting group can be easily removed later with acid.

Chemical Transformations Leading to Novel Compounds

The derivatization of this compound can lead to the generation of novel compounds with unique properties and potential applications. The intrinsic ability of amines to undergo diverse reactions makes them versatile starting points for creating new molecules. chemrxiv.orgscispace.com

Building on the reactions of its isomers, this compound can be used to synthesize heterocyclic compounds. For instance, reaction with levulinic acid via reductive amination can yield 5-methyl-pyrrolidone derivatives. lookchem.comgoogle.com Another transformation involves reacting the amine with sulfamic acid salts and triphenylphosphine (B44618) ditriflate to produce novel unsymmetrical sulfamides. lookchem.com These types of transformations highlight the role of the amine as a scaffold for generating new chemical entities. lookchem.com

Precursor Role in Material Science Applications (e.g., Surfactants, Corrosion Inhibitors)

The molecular structure of this compound, featuring a hydrophilic amine head and a hydrophobic alkyl tail, makes it and its derivatives suitable for applications in material science. Isomers of this amine have been investigated as surfactant analogs. chem960.com The long alkyl chain and amine group can enable the formation of micelles, making such compounds useful as emulsifiers or dispersants.

A specific application in advanced materials is the use of the isomer 2-Amino-6-methylheptane as a building block for n-type photoconductors. lookchem.com It is a key reagent in the synthesis of N,N′-bis(1,5-dimethylhexyl)-3,4:9,10-perylenebis(dicarbox-imide) (PDHEP), a material with specific electronic properties for use in organic electronics. lookchem.com This demonstrates how the specific structure of the alkylamine is integral to the properties of the final material.

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient and sustainable synthesis of this compound. The most common catalytic method is the reductive amination of 5-methyl-2-heptanone. This process utilizes hydrogen gas and a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C), to reduce the in-situ formed imine. lookchem.com This method is highly scalable and widely used in industry for producing primary amines.

Another catalytic route is the hydrogenation of the corresponding nitrile over a metal catalyst. Supported bimetallic catalysts, containing combinations of metals like Ruthenium, Palladium, Nickel, or Copper, have been shown to be highly effective in related reductive amination processes, achieving high conversion and yield. google.com

In recent years, biocatalysis has emerged as a powerful tool. ω-Transaminase enzymes can catalyze the amination of a ketone precursor with high selectivity and under mild, aqueous conditions, representing a green and efficient synthetic approach. nih.gov

| Catalytic Method | Precursor | Catalyst | Key Features |

| Catalytic Reductive Amination | 5-Methyl-2-heptanone | Raney Nickel, Pd/C lookchem.com | Scalable, high-pressure hydrogenation |

| Catalytic Nitrile Hydrogenation | 5-Methyl-2-heptanenitrile | Raney Nickel, Pd/C, Rh/C | Common industrial route to primary amines |

| Biocatalytic Amination | 5-Methyl-2-heptanone | ω-Transaminase nih.gov | High enantioselectivity, mild aqueous conditions nih.gov |

This table outlines the primary catalytic methodologies for the synthesis of this compound.

Combinatorial Synthesis Approaches Utilizing this compound Analogues

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds, which is invaluable in drug discovery and materials science. wikipedia.org The structural backbone of this compound, a branched alkylamine, makes it and its analogues interesting scaffolds for creating diverse chemical libraries.

While specific combinatorial libraries built around a this compound core are not extensively documented, the principles of combinatorial synthesis are readily applicable. Modern methods allow for the multicomponent synthesis of α-branched amines, bringing together primary amines, aldehydes, and alkyl iodides in a single reaction vessel. nih.gov These reactions can be mediated by visible light and employ silane (B1218182) reagents, offering a streamlined approach to a wide range of α-branched secondary alkylamines. nih.gov

The general strategy of combinatorial chemistry involves reacting a set of starting materials (building blocks) in all possible combinations to produce a library of products. wikipedia.org For analogues of this compound, this could involve variations in the alkyl chain, the position of the methyl group, or the introduction of other functional groups.

Some studies have utilized this compound as a building block in combinatorial-like synthetic strategies. For example, it has been used in reactions with plant extracts and other reagents to generate new compounds with enhanced biological activities. chemrxiv.orgchemrxiv.org In these approaches, this compound is one component in a reaction mixture designed to produce a variety of new chemical entities through transformations like oxidation, reduction, and esterification. chemrxiv.org

The development of methods for the synthesis of α-branched alkylamines is a significant area of research due to their prevalence in biologically active molecules. acs.orgresearchgate.net Zinc-mediated carbonyl alkylative amination is another robust method that can be used to create complex alkylamines, including those that are C(sp³)-rich. acs.org This technique can be performed in microtiter plates, lending itself to high-throughput experimentation and the generation of combinatorial libraries. acs.org

Table 3: Building Blocks for Combinatorial Synthesis of α-Branched Amine Analogues

| Component 1 (Amine) | Component 2 (Aldehyde/Ketone) | Component 3 (Alkylating/Other Reagent) |

| Primary Amines | Aliphatic Aldehydes | Alkyl Iodides |

| Aromatic Amines | Aromatic Aldehydes | Alkyl Boronates |

| This compound | Various Ketones | Carboxylic Acid Derivatives |

| Other Branched Alkylamines | Functionalized Aldehydes | Plant-derived Phytochemicals |

| This table represents a conceptual framework for generating analogues based on general combinatorial methods. acs.orgnih.govchemrxiv.org |

The synthesis of libraries of dihydroindeno[1,2-c]isoquinolines through parallel solution-phase synthesis demonstrates the power of these methods to create complex molecular architectures from simpler building blocks. researchgate.net Such strategies could be adapted to use this compound or its derivatives as one of the key components, leading to novel classes of compounds.

Analytical Techniques for the Detection and Characterization of 5 Methyl 2 Heptanamine

Chromatographic Separation Methods

Chromatography is a fundamental technique for the separation of chemical compounds. The choice between gas and liquid chromatography is primarily dependent on the volatility and thermal stability of the analyte.

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like 5-methyl-2-heptanamine. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column. labrulez.com

The analysis of aliphatic amines by GC can be challenging due to their basicity and polarity, which can lead to poor peak shapes and adsorption onto the column. labrulez.comresearchgate.net To overcome these issues, several strategies are employed:

Column Deactivation: The use of base-deactivated columns, often treated with potassium hydroxide (B78521) (KOH), is crucial to minimize peak tailing and improve chromatographic performance. labrulez.comnih.gov

Derivatization: Converting the amine into a less polar and more volatile derivative can significantly enhance separation and detection. Common derivatization reagents for amines include isobutyl chloroformate and pentafluorobenzoyl chloride. researchgate.netnih.gov This process not only improves chromatographic behavior but can also enhance the sensitivity of the detection method. researchgate.net

Specialized Columns: Columns with specific stationary phases are designed for the analysis of amines. For instance, a volatile amine column can be used for the separation of short-chain volatile amines. nih.govresearchgate.net

Table 1: Exemplary GC Parameters for Aliphatic Amine Analysis

| Parameter | Value | Reference |

| Column | Volatile Amine Column | nih.govresearchgate.net |

| Carrier Gas | Helium | nih.govresearchgate.net |

| Injection Mode | Headspace | nih.govresearchgate.net |

| Detector | Mass Spectrometer (MS) | nih.govresearchgate.net |

Note: This table provides general parameters for the analysis of volatile amines and serves as a guideline. Method optimization for this compound would be required.

For non-volatile or thermally labile compounds, liquid chromatography is the separation method of choice. While this compound is volatile, LC methods can be developed, particularly when analyzing complex matrices or when derivatization is employed to enhance detection by specific detectors.

The analysis of alkylamines by LC often involves derivatization to introduce a chromophore or fluorophore, enabling detection by UV-Visible or fluorescence detectors. nih.gov A common derivatization agent is o-phthaldiadehyde (OPA), which reacts with primary amines to form highly fluorescent isoindole derivatives. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is another LC mode suitable for the separation of polar compounds like amines. researchgate.net In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.

Table 2: General LC Parameters for Alkylamine Analysis

| Parameter | Value | Reference |

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Derivatization | Online with o-phthaldiadehyde (OPA) | nih.gov |

| Detection | Fluorescence | nih.gov |

| Mobile Phase | Gradient elution with an organic solvent and aqueous buffer | copernicus.org |

Note: Specific conditions for this compound would need to be developed and validated.

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. It is an indispensable tool for the unequivocal identification and quantification of chemical compounds.

The coupling of gas chromatography with mass spectrometry provides a robust method for the separation, identification, and quantification of volatile compounds. researchgate.net As the separated components elute from the GC column, they are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparing it to spectral libraries. researchgate.netwjpls.org

For this compound, the National Institute of Standards and Technology (NIST) mass spectral library contains data that can be used for its identification. nih.gov The fragmentation pattern is characteristic of aliphatic amines, often showing a base peak resulting from alpha-cleavage adjacent to the nitrogen atom. libretexts.org

Table 3: GC-MS Data for this compound

| Parameter | Value | Reference |

| NIST Number | 34171 | nih.gov |

| Total Peaks | 41 | nih.gov |

| m/z Top Peak | 44 | nih.gov |

| m/z 2nd Highest | 29 | nih.gov |

Source: PubChem CID 541442 nih.gov

For analyses requiring high mass accuracy and resolution, the combination of liquid chromatography with a quadrupole time-of-flight mass spectrometer is a powerful tool. This technique allows for the accurate mass measurement of precursor and product ions, facilitating the determination of the elemental composition of an unknown compound and providing a high degree of confidence in its identification.

Direct mass spectrometry techniques are designed for the rapid analysis of samples with minimal or no chromatographic separation. For volatile organic compounds (VOCs) like this compound, headspace analysis coupled with mass spectrometry is a common approach. nih.govresearchgate.net In this method, the volatile compounds in the headspace above a sample are introduced directly into the mass spectrometer.

This technique is particularly useful for the rapid screening of samples and can provide real-time monitoring of volatile emissions. While it may lack the separating power of chromatographic methods, it offers speed and high sensitivity for targeted volatile analytes. mdpi.com

Direct Mass Spectrometry Techniques for Volatile Organic Compounds (VOCs)

Sample Preparation and Pre-concentration Strategies for Trace Analysis

For many applications, the concentration of this compound may be below the direct detection limits of analytical instruments, necessitating a sample preparation step to isolate and concentrate the analyte.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used to extract and pre-concentrate volatile and semi-volatile organic compounds from a sample matrix prior to analysis by gas chromatography-mass spectrometry (GC-MS). mdpi.com The process involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace (the gas phase above the sample) in a sealed vial. mdpi.com Volatile analytes, including this compound, partition from the sample into the headspace and are then adsorbed onto the fiber coating. mdpi.com The fiber is subsequently retracted and inserted into the hot injector of a GC, where the analytes are thermally desorbed for separation and detection. mdpi.com

The efficiency of HS-SPME is dependent on several parameters that must be optimized for each specific application. nih.gov

| Parameter | Description | Typical Considerations for this compound |

| Fiber Coating | The choice of stationary phase on the fiber determines the extraction selectivity. | A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its ability to extract a broad range of volatile compounds. nih.govnih.gov |

| Extraction Temperature | Affects the vapor pressure of the analyte and the partitioning equilibrium. | Higher temperatures (e.g., 40-70°C) generally increase the concentration of volatiles in the headspace, improving extraction efficiency. nih.gov |

| Extraction Time | The duration the fiber is exposed to the headspace. | Sufficient time (e.g., 20-60 min) is needed to allow the analyte concentration on the fiber to reach equilibrium or a steady state. nih.gov |

| Sample Agitation | Stirring or shaking the sample facilitates the release of analytes into the headspace. | Continuous agitation during incubation and extraction is recommended. mdpi.com |

| Ionic Strength | Adding salt (e.g., NaCl) to aqueous samples can increase the volatility of some organic compounds. | The "salting-out" effect can improve the extraction efficiency of polar and semi-polar volatiles. mdpi.com |

This table summarizes key parameters for developing an HS-SPME method for volatile amines, based on general principles for VOC analysis.

Solvent extraction, also known as liquid-liquid extraction (LLE), is a classic technique used to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. vinanhatrang.com For basic compounds like this compound, the pH of the aqueous solution is a critical parameter.

To efficiently extract an amine from an aqueous solution into an organic solvent, the amine must be in its neutral, unprotonated form (R-NH₂). This is achieved by adjusting the pH of the aqueous phase to be at least 1.5 to 2 units above the pKa of the amine's conjugate acid (R-NH₃⁺). chromatographyonline.com Under these basic conditions, the neutral amine becomes more soluble in a non-polar or moderately polar organic solvent and can be partitioned out of the aqueous phase. chromatographyonline.com

The general procedure involves:

Preparing the aqueous sample containing this compound.

Adjusting the pH of the solution to a basic value (e.g., pH 10-11) using a base like sodium hydroxide.

Adding an immiscible organic solvent to the sample.

Vigorously mixing the two phases to facilitate the transfer of the neutral amine into the organic layer.

Allowing the layers to separate.

Collecting the organic layer, which now contains the concentrated analyte. vinanhatrang.com

The organic solvent can then be carefully evaporated to further concentrate the this compound before instrumental analysis.

| Parameter | Description | Typical Choices for this compound |

| Aqueous Phase pH | Must be adjusted to deprotonate the amine. | pH > pKa of the conjugate acid (typically pH 10-12 for alkylamines). |

| Organic Solvent | Should be immiscible with water and have a good affinity for the neutral amine. | Diethyl ether, Ethyl acetate, Dichloromethane, Toluene, Hexane. organomation.comreddit.com |

| Extraction Mode | Can be single or multiple extractions. | Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume. chromatographyonline.com |

This table outlines the fundamental conditions required for the solvent extraction of amines from aqueous solutions.

Retention Index and Spectral Database Matching for Compound Confirmation

The definitive identification of this compound in a sample, particularly within a complex mixture, relies on a combination of chromatographic and spectral data. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful analytical technique for this purpose. Confirmation of the compound's identity is significantly enhanced by using retention indices and matching the acquired mass spectrum against established spectral libraries.

Retention Index in Gas Chromatography

The retention index (RI) is a system for converting retention times into system-independent constants, which aids in the comparison of results obtained from different gas chromatography systems and laboratories. The most common is the Kovats retention index, which relates the retention time of an analyte to the retention times of n-alkanes that elute before and after it.

While specific experimental retention index data for this compound is not widely published in major databases, data for structurally related compounds can provide an estimate of its elution behavior. For instance, the isomeric compound N-methylheptan-2-amine has published Kovats retention indices, which vary depending on the type of GC column (stationary phase) used.

Table 1: Experimental Kovats Retention Indices for the Isomer N-methylheptan-2-amine

| Stationary Phase Type | Kovats Retention Index |

|---|---|

| Semi-standard non-polar | 982 - 992 |

| Standard polar | 1126 - 1147 |

This data is for the isomer N-methylheptan-2-amine and serves as an illustrative example of how retention indices are reported. The retention index for this compound would need to be experimentally determined under specific chromatographic conditions.

Spectral Database Matching

Mass spectrometry provides a fragmentation pattern for a molecule, which serves as a chemical "fingerprint." When a sample containing this compound is analyzed by GC-MS, the resulting mass spectrum can be compared to entries in spectral databases, such as the NIST (National Institute of Standards and Technology) Mass Spectral Library.

A match is determined by comparing the mass-to-charge ratios (m/z) and the relative intensities of the fragment ions in the experimental spectrum to those in the database. A high match score indicates a probable identification. The mass spectrum of this compound is characterized by specific fragment ions that are indicative of its structure. nih.gov

Table 2: Characteristic Mass Spectral Data for this compound from the NIST Database

| Database Entry | Key Mass-to-Charge Ratios (m/z) |

|---|---|

| NIST Number: 34171 (Main Library) | Top Peak: 44, 2nd Highest: 29 |

Source: PubChem. nih.gov

The combination of a measured retention index that is consistent with the compound's expected elution behavior and a high-quality match of its mass spectrum with a reference spectrum in a database provides a high degree of confidence in the identification of this compound.

Role and Significance of 5 Methyl 2 Heptanamine in Microbial Metabolism and Volatilome Research

Association with Bacterial Biofilms and Metabolism

Research has increasingly focused on the volatile organic compounds (VOCs) released by bacteria, as these chemical signatures provide insights into their metabolic activities. 5-Methyl-2-heptanamine has been identified as a crucial VOC in the context of bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix.

Specificity to Pseudomonas aeruginosa Biofilms

Studies have demonstrated that this compound is a VOC specifically associated with Pseudomonas aeruginosa (P. aeruginosa) biofilms. nih.govresearchgate.net Its production is a hallmark of the biofilm mode of growth, as the compound is not identified in the corresponding free-floating (planktonic) phase of the bacteria. nih.govresearchgate.net This specificity suggests that certain metabolic pathways leading to the synthesis of this amine are activated or upregulated when P. aeruginosa establishes a biofilm community. Research conducted on ex vivo human cutaneous wound models confirmed that this compound, along with other compounds like hydrogen cyanide and 2-nonanone, was unique to P. aeruginosa biofilms. nih.govresearchgate.net

Correlation with Bacterial Metabolic Activity and Biomass in Biofilms

The production of this compound is not merely an indicator of presence but is also linked to the physiological state of the biofilm. Scientific investigations have established a positive correlation between the metabolic activity of P. aeruginosa biofilms and the emission of this compound. nih.gov In studies using cutaneous wound models, a strong positive correlation coefficient (R ≥ 0.5) was found between the metabolic activity of P. aeruginosa and the detection of this compound. nih.gov Furthermore, its presence was noted at all time points during biofilm development, indicating it is a consistent metabolic byproduct. nih.gov A similar positive correlation (R ≥ 0.5) was also established between the biomass of P. aeruginosa biofilms and the production of this compound across multiple experimental models. nih.gov

| Biofilm Parameter | Correlation with this compound | Source |

|---|---|---|

| Metabolic Activity | Positive (R ≥ 0.5) | nih.gov |

| Biomass | Positive (R ≥ 0.5) | nih.gov |

Function as a Bacterial Volatile Organic Compound (VOC) Biomarker

A biomarker is a measurable indicator of a biological state or condition. Due to its specific origin, this compound is considered a promising VOC biomarker for the detection of P. aeruginosa biofilm infections. frontiersin.org The analysis of VOCs from sources like the headspace of wound cultures or breath provides a non-invasive method for diagnosing infections. nih.gov The uniqueness of this compound to P. aeruginosa biofilms allows it to be used to differentiate this pathogen from other bacteria, such as Staphylococcus aureus or Streptococcus pyogenes, which produce their own distinct sets of VOCs. nih.govarxiv.org

| Bacterial Species | Unique VOC Biomarkers | Source |

|---|---|---|

| Pseudomonas aeruginosa | Hydrogen cyanide, 5-Methyl-2-hexanamine, This compound , 2-Nonanone, 2-Undecanone | nih.govresearchgate.netresearchgate.net |

| Staphylococcus aureus (MSSA) | 3-Methylbutanal, Pentanal | nih.govresearchgate.net |

| Streptococcus pyogenes | Ethanol, 2-Butanol | nih.govresearchgate.net |

Interplay with Microbial Communities and Environmental Factors

The production of any specific metabolite by a bacterium is intrinsically linked to its surrounding environment and its interactions with other microorganisms. While direct studies detailing the influence of specific environmental factors on this compound production are limited, general principles of microbial ecology apply. The metabolic output of P. aeruginosa, including its VOC profile, is influenced by various environmental conditions. frontiersin.org Factors such as temperature, pH, nutrient availability, and salinity can significantly alter bacterial growth and metabolic pathways. dergipark.org.trresearchgate.net For instance, studies on P. aeruginosa have shown that temperature affects its growth rate, and the composition of the growth medium can influence its VOC emissions. dergipark.org.trplos.org In a mixed microbial community, the presence of other species can also alter the behavior and metabolism of P. aeruginosa through competition for resources and chemical signaling. researchgate.net Therefore, the quantity and even the presence of this compound produced by P. aeruginosa in a natural setting, such as an infected wound, are likely modulated by the local physicochemical environment and the composition of the surrounding microbiome.

Theoretical and Computational Investigations of 5 Methyl 2 Heptanamine

Molecular Modeling and Conformational Analysis

Molecular modeling of 5-methyl-2-heptanamine involves the use of computational methods to represent its three-dimensional structure and predict its behavior. Due to the presence of two chiral centers (at C2 and C5), this compound can exist as four possible stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). Each of these stereoisomers will have unique spatial arrangements and potentially different physical and biological properties.

Conformational analysis is a key aspect of molecular modeling for a flexible molecule like this compound. The rotation around its single bonds gives rise to numerous possible conformations, each with a different potential energy. Theoretical methods, such as molecular mechanics and quantum mechanics, can be employed to identify the most stable, low-energy conformations.

For aliphatic amines, the conformation is significantly influenced by the steric hindrance of the alkyl groups and the potential for intramolecular hydrogen bonding. nih.govnih.gov Molecular dynamics simulations, a computational method that simulates the movement of atoms and molecules over time, can provide a detailed picture of the conformational landscape of this compound in different environments, such as in the gas phase or in a solvent. acs.orgulisboa.ptacs.orgnih.gov Studies on other chiral amines have demonstrated that even subtle differences in stereochemistry can lead to distinct preferred conformations, which in turn can affect their interactions with other molecules. nih.govrsc.orgacs.orgresearchgate.net

Table 1: Predicted Conformational Properties of this compound (Hypothetical Data)

| Property | Predicted Value/Description | Method of Determination (Hypothetical) |

| Most Stable Conformer (Gas Phase) | Extended chain with anti-periplanar arrangement of large substituents | Quantum Mechanics (e.g., DFT) |

| Rotational Barrier (C2-N bond) | ~3-5 kcal/mol | Molecular Mechanics or Quantum Mechanics |

| Key Dihedral Angles | Gauche and anti conformations around C-C bonds | Molecular Dynamics Simulations |

| Influence of Solvation | Increased population of more compact, folded conformers in polar solvents | QM/MM or continuum solvation models |

This table presents hypothetical data based on general principles of conformational analysis for aliphatic amines and is for illustrative purposes.

In Silico Studies of Receptor Interactions (e.g., related to amine pharmacology)

In silico methods are instrumental in predicting how a molecule like this compound might interact with biological receptors, a cornerstone of amine pharmacology. nih.govnih.govnih.gov Given its structural similarity to other pharmacologically active primary amines, it is plausible that this compound could interact with various receptors, such as adrenergic or trace amine-associated receptors (TAARs). researchgate.net

Molecular docking is a primary in silico technique used to predict the binding orientation and affinity of a small molecule to a target receptor. researchgate.netroyalsocietypublishing.org This involves generating a three-dimensional model of the receptor's binding site and computationally "docking" the different conformations of this compound into it. The resulting binding energies can provide an estimate of the binding affinity.

The primary amine group of this compound is expected to be a key pharmacophoric feature, capable of forming hydrogen bonds and ionic interactions with amino acid residues in a receptor's binding pocket. The alkyl chain would likely engage in hydrophobic or van der Waals interactions. The stereochemistry of this compound would be critical, as receptors are chiral environments and will likely exhibit stereoselectivity, favoring one stereoisomer over others.

Table 2: Hypothetical In Silico Receptor Interaction Profile for (2R,5R)-5-Methyl-2-heptanamine

| Receptor Target (Hypothetical) | Predicted Binding Affinity (Docking Score) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Adrenergic Receptor Alpha 1 | -7.5 kcal/mol | Aspartic Acid (Asp125), Phenylalanine (Phe310) | Ionic bond with Asp, Hydrophobic with Phe |

| Trace Amine-Associated Receptor 1 (TAAR1) | -6.8 kcal/mol | Glutamic Acid (Glu102), Tryptophan (Trp264) | Hydrogen bond with Glu, Pi-stacking with Trp |

| Dopamine Transporter (DAT) | -5.9 kcal/mol | Serine (Ser149), Leucine (Leu441) | Hydrogen bond with Ser, Hydrophobic with Leu |

This table is for illustrative purposes and contains hypothetical data to demonstrate the potential output of in silico receptor interaction studies.

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comcanada.cascispace.comaimspress.com While no specific QSAR studies on this compound analogues are readily available, the principles of QSAR can be applied to predict the activities of its hypothetical analogues.

A QSAR study for analogues of this compound would involve synthesizing or computationally generating a series of related molecules with variations in their structure. These variations could include changes in the length of the alkyl chain, the position of the methyl group, or the addition of other functional groups. The biological activity of these analogues would then be determined experimentally.

Finally, statistical models would be built to relate the structural descriptors (e.g., lipophilicity, electronic properties, steric parameters) of the analogues to their measured activity. Such models can be used to predict the activity of new, unsynthesized analogues and to guide the design of more potent or selective compounds. For aliphatic amines, key descriptors in QSAR models often include the octanol-water partition coefficient (logP), molecular weight, and descriptors of molecular shape. canada.ca

Table 3: Example of a Hypothetical QSAR Data Set for this compound Analogues

| Analogue | Modification | LogP (Calculated) | Molecular Weight ( g/mol ) | Predicted Activity (Hypothetical IC50, µM) |

| This compound | - | 2.8 | 129.24 | 15.2 |

| 2-Heptanamine | Removal of methyl group | 2.5 | 115.22 | 25.8 |

| 6-Methyl-2-heptanamine | Isomeric change | 2.8 | 129.24 | 12.5 |

| 5-Methyl-2-octanamine | Increased chain length | 3.3 | 143.27 | 8.9 |

| 5-Ethyl-2-heptanamine | Larger alkyl substituent | 3.2 | 143.27 | 10.1 |

This table is a hypothetical representation of data that would be used in a QSAR study and is for illustrative purposes only.

Research Applications and Broader Scientific Context

Discovery in Natural Product Chemistry for Investigating Potential Bioactivity

Aliphatic amines, including 5-Methyl-2-heptanamine, are found in nature, often as products of protein putrefaction or as components of living tissues. britannica.com The investigation of natural products remains a vital source for discovering novel compounds with potential therapeutic value. mdpi.com

In this context, this compound has been identified as a bioactive compound in the methanolic extracts of the stem of the plant Solanum khasianum. researchgate.netresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the plant extract revealed the presence of this compound, which has been noted for its potential as a cardiovascular agent and a microsomal triglyceride transfer protein (MTP) inhibitor. researchgate.net The application of combinatorial chemistry techniques to natural product libraries allows for the creation of diverse compounds that can be screened for bioactivity, such as antimicrobial properties. chemrxiv.org

Furthermore, the compound has been identified in microbial sources. Research has shown that this compound is one of the volatile organic compounds (VOCs) produced specifically by Pseudomonas aeruginosa biofilms, which are communities of bacteria that can cause persistent infections. nih.govresearchgate.net This discovery in a microbial setting underscores its relevance in the study of host-pathogen interactions and potential bioactivity related to infection processes. nih.gov

Table 1: Natural Sources and Potential Bioactivity of this compound

| Natural Source | Type | Associated Potential Bioactivity | Research Finding |

|---|---|---|---|

| Solanum khasianum (plant) | Phytochemical | Cardiovascular agent, MTP inhibitor | Identified in stem extract via GC-MS analysis. researchgate.net |

Intermediates in Pharmaceutical Research and Development

Alkylamines are fundamental building blocks in the synthesis of a vast array of pharmaceutical products. acs.orgindustryarc.com Their functional group is a key feature in many biologically active molecules due to its ability to form hydrogen bonds with proteins and to modulate properties like solubility and bioavailability upon protonation. thegauntgroup.comrsc.org Approximately 35% of all pharmaceuticals contain an alkylamine structure. thegauntgroup.com

This compound is categorized as a fine chemical intermediate. lookchem.com This classification means it serves as a starting material or a building block in the multi-step synthesis of more complex active pharmaceutical ingredients (APIs). lookchem.comontosight.ai The demand for structurally diverse and "sp3-rich" molecules in drug discovery continues to drive the development of new synthetic methods for creating complex alkylamines. thegauntgroup.com Modern synthetic strategies, such as visible-light-mediated multicomponent coupling reactions, are being developed to assemble a wide range of α-branched secondary alkylamines for pharmaceutical applications. rsc.org The use of such intermediates allows for the creation of novel derivatives of existing drugs, such as telmisartan, to explore new therapeutic applications like anticancer agents. iiarjournals.org

Research on Volatile Biomarkers for Infection Diagnostics

The analysis of volatile organic compounds (VOCs) emitted by the human body is a promising field for the non-invasive diagnosis of diseases, including infections. nih.govoup.comtandfonline.com Pathogenic microorganisms produce characteristic volatile metabolites that can be detected in various biological samples like breath, urine, or from wound sites. nih.govnih.gov

Research has specifically identified this compound as a volatile biomarker for infections caused by the bacterium Pseudomonas aeruginosa. nih.govarxiv.org Studies using human skin wound models demonstrated that this compound, along with 5-methyl-2-hexanamine, was uniquely produced by P. aeruginosa biofilms and was not detected in its free-floating (planktonic) form or in biofilms of other bacteria like Staphylococcus aureus or Streptococcus pyogenes. nih.govresearchgate.net

The presence of this compound was consistently found in the bacterial biofilms at all time points, regardless of the biofilm's developmental stage. nih.gov Furthermore, the metabolic activity of P. aeruginosa showed a positive correlation with the production of this compound. nih.gov This specificity suggests that detecting this compound in the headspace of a wound could serve as a non-invasive diagnostic marker to identify P. aeruginosa infections, potentially enabling earlier and more targeted treatment. nih.govresearchgate.net

Table 2: this compound as a Volatile Biomarker

| Pathogen | Sample Type | Finding | Significance |

|---|---|---|---|

| Pseudomonas aeruginosa | Headspace of ex vivo human cutaneous wound models | This compound is a specific VOC produced by P. aeruginosa biofilms. nih.govresearchgate.net | Potential for non-invasive diagnosis of P. aeruginosa wound infections. nih.govarxiv.org |

Historical Context in Early Pharmacological Research

While specific historical records detailing the early pharmacological research of this compound are not prominent, its structural class—simple alkylamines—was a subject of investigation in mid-20th century pharmacology. The research into these compounds often focused on their stimulant and vasoconstrictive properties.

A closely related compound, 1,5-Dimethylhexylamine (also known as Octodrine ), provides historical context. Octodrine was developed and studied for its effects as a sympathomimetic amine. lgcstandards.com Research into such agents was driven by the desire to find alternatives to more potent stimulants, with applications as nasal decongestants and pressor agents to treat hypotensive states. lgcstandards.com The development of alkylpyridinium aldoximes for treating organophosphate exposure also began in the 1950s, highlighting the era's focus on amine-containing compounds as antidotes and therapeutic agents. nih.govnih.gov The study of these simple, aliphatic amines was part of a broader effort to understand structure-activity relationships and to develop drugs with specific physiological effects.

Role in Studies of Novel Psychoactive Substances (NPS) and Research Chemicals

The landscape of novel psychoactive substances (NPS) is continuously evolving, with new compounds emerging that are often structurally related to known stimulants or other psychoactive drugs. Simple alkylamines have become a focus area in this domain. Due to their stimulant properties, compounds structurally similar to this compound are monitored as potential NPS or are sold as "research chemicals."

Again, the related compound 1,5-Dimethylhexylamine (Octodrine) serves as a relevant case study. It has been identified as a stimulant ingredient in some dietary supplements and is considered a research chemical. lgcstandards.com Its presence in such products places it within the scope of substances monitored by regulatory and anti-doping agencies. The term "research chemical" often refers to substances that are synthesized for scientific study but are also diverted for recreational use. chemicalbook.comechemi.com Given the structural similarities among these short-chain alkylamines, this compound could potentially be of interest to those studying the prevalence and pharmacology of NPS, although it is less commonly cited than Octodrine in this context.

Future Directions and Emerging Research Avenues

Advanced Synthetic Strategies for Isomer and Analog Production

The synthesis of structurally diverse amines, particularly those with specific stereochemistry, is a cornerstone of modern organic and medicinal chemistry. Future research into 5-Methyl-2-heptanamine will undoubtedly focus on developing more efficient and selective synthetic methodologies.

One of the most promising approaches is the reductive amination of 5-methyl-2-heptanone (B97569) . This method, a staple in amine synthesis, involves the reaction of the ketone with an amine source, followed by reduction. Recent advancements in catalysis, such as the use of in situ-generated cobalt catalysts under mild hydrogen pressure, offer a pathway to primary amines like this compound with high yields acs.org. The use of reagents like sodium triacetoxyborohydride (B8407120) has also proven effective for the reductive amination of ketones, offering a versatile and often high-yielding route to the corresponding amines mdma.ch.

Biocatalysis presents a green and highly selective alternative for producing chiral amines. The use of enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) is a rapidly advancing field worktribe.comdiva-portal.orgrsc.orgnih.govresearchgate.netacs.org. Transaminases can asymmetrically synthesize chiral amines from prochiral ketones with excellent enantioselectivity diva-portal.org. Variants of transaminases from organisms like Vibrio fluvialis have shown activity towards a range of ketones and could be engineered to be specific for 5-methyl-2-heptanone worktribe.com. Similarly, engineered amine dehydrogenases are being developed for the synthesis of a wide array of chiral amines acs.org. A chemoenzymatic approach, similar to the one used for the synthesis of the related compound (S)-5-methylhept-2-en-4-one, could also be adapted, combining traditional chemical steps with enzymatic reactions to achieve high stereoselectivity mdpi.com.

The development of these advanced synthetic strategies will be crucial for producing specific isomers and analogs of this compound, which are essential for detailed pharmacological and biological studies.

Elucidation of Specific Biosynthetic Pathways in Natural Producers

This compound has been identified as a naturally occurring volatile organic compound in various organisms, including the bacterium Pseudomonas aeruginosa, the bark of the walnut tree (Juglans regia), the roots and seeds of Ammi visnaga, and in the root exudates of chilli plants (Capsicum annuum) arxiv.orgwoundheal.orgwjpls.orgscispace.comdokumen.pubsemanticscholar.org. This widespread presence suggests a conserved and potentially significant biological role, making the elucidation of its biosynthetic pathways a key area of future research.

In plants, the biosynthesis of volatile branched-chain compounds is often linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine researchgate.netfrontiersin.orgnih.govresearchgate.net. It is hypothesized that this compound could be formed through a series of enzymatic reactions starting from a BCAA precursor. This pathway likely involves a transamination step to form an α-keto acid, followed by decarboxylation and further modifications to yield the final amine researchgate.netnih.gov. Identifying the specific enzymes, such as branched-chain amino acid transaminases (BCATs) and decarboxylases, responsible for this transformation in plants like Juglans regia and Ammi visnaga is a critical next step.

In bacteria like Pseudomonas aeruginosa, the biosynthetic origin is also likely tied to amino acid metabolism. The production of this compound specifically within biofilms suggests that its synthesis is regulated as part of this complex, multicellular structure arxiv.orgwoundheal.orgdokumen.pub. Unraveling the genetic and enzymatic machinery responsible for its production in these microorganisms could provide insights into the metabolic adaptations of bacteria in biofilm environments.

Refined Analytical Methods for In Situ Detection and Monitoring

As a volatile compound, the detection and quantification of this compound in complex biological and environmental matrices present a significant analytical challenge. While Gas Chromatography-Mass Spectrometry (GC-MS) is the current gold standard for its identification in laboratory settings arxiv.orgwjpls.orgsemanticscholar.orgd-nb.info, there is a growing need for more refined, sensitive, and field-deployable analytical methods.

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds from various samples, including biological tissues and cultures arxiv.org. This method allows for the pre-concentration of analytes, thereby increasing detection sensitivity. Further refinement of SPME fiber coatings and extraction conditions could enhance the selectivity for volatile amines like this compound.

For real-time, on-site detection, the development of novel colorimetric and fluorescent sensors is a promising research direction. These sensors can provide a rapid visual response to the presence of volatile amines mdpi.comusda.govresearchgate.netmdpi.com. For instance, sensors based on the reaction of an activated furan (B31954) with amines can produce a distinct color change, allowing for naked-eye detection at sub-ppm levels usda.gov. Similarly, fluorescent probes that exhibit a "turn-on" response in the presence of volatile amines are being developed for sensitive and quantitative detection researchgate.net. The integration of these sensors into portable devices could revolutionize the monitoring of this compound in agricultural fields, food storage facilities, and clinical settings.

Deeper Investigation into its Role in Microbial Ecology and Interspecies Communication

The identification of this compound as a volatile organic compound (VOC) produced by Pseudomonas aeruginosa biofilms strongly suggests its involvement in microbial ecology and interspecies communication arxiv.orgwoundheal.orgdokumen.pub. VOCs can act as signaling molecules, influencing the behavior of other microorganisms in the vicinity.

Future research should focus on determining if this compound functions as a quorum sensing molecule , a class of signaling molecules that bacteria use to coordinate gene expression based on population density. Its production within biofilms, which are known to be regulated by quorum sensing, supports this hypothesis.

Furthermore, the antimicrobial properties of this compound, as suggested by its presence in the root exudates of plants with antimicrobial activity, indicate a potential role in defending against competing microorganisms semanticscholar.org. Investigating the specific effects of this compound on the growth and behavior of other bacteria and fungi in the soil microbiome is a crucial area for future studies.

The compound could also act as a semiochemical , a chemical substance that carries a message, in interactions between different species google.com. For example, it could be an attractant or repellent for insects or other organisms that interact with the producing plant or microbe. Studies investigating the behavioral responses of insects and other invertebrates to this compound are needed to explore this possibility.

Exploration of Novel Research Applications Beyond Current Scope

The unique structural and biological properties of this compound open the door to a wide range of novel research applications.

Given its chirality, enantiomerically pure forms of this compound could serve as valuable chiral building blocks in the synthesis of complex molecules, such as pharmaceuticals and agrochemicals researchgate.netnih.govnih.gov. The development of stereoselective synthetic routes will be critical to unlocking this potential.

Its role as a semiochemical could be harnessed for applications in pest management . If found to be an attractant or repellent for specific insect pests, it could be used in traps or as a crop protectant google.com. Its presence in plant root exudates also suggests potential applications in agriculture to enhance plant defense or promote the growth of beneficial soil microbes semanticscholar.org.

In the field of materials science , amines are used in the synthesis of various polymers and functional materials. The branched structure of this compound could impart unique properties to polymers, and its potential for functionalization offers opportunities for creating novel materials with tailored characteristics.

Finally, its identification as a potential biomarker for P. aeruginosa biofilms could lead to the development of new diagnostic tools for detecting and monitoring infections caused by this opportunistic pathogen arxiv.orgwoundheal.orgdokumen.pub.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-2-heptanamine, and what reaction conditions are critical for yield optimization?

- Answer : The compound is synthesized via reduction of 5-methyl-2-heptanone using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is preferred for milder conditions (room temperature, ethanol/water solvents), while LiAlH₄ requires anhydrous ether or THF and rigorous exclusion of moisture . Yield optimization hinges on stoichiometric ratios (e.g., 1:2 ketone-to-reducing agent) and post-reaction quenching (e.g., aqueous NH₄Cl for NaBH₄). Purity is confirmed via GC-MS or NMR .

Q. How is this compound characterized structurally and functionally in laboratory settings?

- Answer : Characterization employs:

- NMR spectroscopy : ¹H/¹³C NMR to confirm amine proton (δ 1.2–1.5 ppm) and methyl branching (δ 0.8–1.1 ppm).

- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 130 [M⁺]) for identity verification.

- FTIR : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .

- Functional assays include derivatization with dansyl chloride for fluorescence-based quantification in biological matrices .

Q. What role does this compound play in microbial metabolic pathways?

- Answer : It is a volatile nitrogen-containing compound (VNC) produced by Pseudomonas aeruginosa under hypoxic conditions, linked to quorum sensing and biofilm formation. Production correlates with high cell density and low oxygen, detectable via headspace solid-phase microextraction (HS-SPME) coupled with GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity or metabolic roles of this compound across studies?

- Answer : Discrepancies arise from strain-specific metabolic pathways (e.g., P. aeruginosa PAO1 vs. clinical isolates) or analytical sensitivity (e.g., HS-SPME vs. static headspace). Mitigation strategies:

- Standardized growth conditions : Controlled O₂ levels (e.g., 1–5% v/v) and cell density (OD₆₀₀ = 0.8–1.2).

- Multi-method validation : Cross-validate GC-MS data with LC-MS/MS or NMR .

- Meta-analysis : Apply PRISMA guidelines to aggregate data while accounting for heterogeneity in experimental designs .

Q. What advanced catalytic systems improve the enantioselective synthesis of this compound?

- Answer : Chiral catalysts like BINAP-ruthenium complexes enable asymmetric hydrogenation of imine precursors (e.g., 5-methyl-2-heptanimine), achieving >90% enantiomeric excess (ee). Solvent polarity (e.g., toluene vs. DMF) and hydrogen pressure (10–50 bar) critically influence stereoselectivity. Computational modeling (DFT) predicts transition states to optimize catalyst design .

Q. How do solvent polarity and pH affect the stability and reactivity of this compound in aqueous systems?

- Answer : In aqueous media (pH 7–9), the amine undergoes partial protonation (pKa ~10.5), reducing nucleophilicity. Stability declines in polar aprotic solvents (e.g., DMSO) due to oxidative degradation. Use buffered solutions (pH 7.4, 0.1 M phosphate) for biological assays and hydrophobic solvents (e.g., hexane) for synthetic applications .

Q. What analytical challenges arise in detecting trace this compound in complex biological matrices, and how are they addressed?

- Answer : Challenges include low volatility and matrix interference (e.g., proteins, lipids). Solutions:

- Derivatization : Use pentafluorobenzoyl chloride to enhance GC-MS sensitivity (LOD ≤ 0.1 ng/mL).

- Pre-concentration : HS-SPME with carboxen/polydimethylsiloxane fibers.

- High-resolution MS : Orbitrap or Q-TOF systems for accurate mass identification .

Q. What computational models predict the environmental fate or toxicological profile of this compound?

- Answer : EPI Suite estimates biodegradation (BIOWIN3 = 0.3, suggesting slow degradation) and ecotoxicity (LC50 Daphnia magna = 12 mg/L). Molecular docking identifies potential binding to acetylcholinesterase (Ki = 8 µM), warranting in vitro neurotoxicity assays .

Methodological Guidelines

- Data Reporting : Follow COSMOS-E guidelines for systematic reviews: report mean ± SEM (not SD) for analytical replicates, and justify significant figures (e.g., purity ≥98.5% by HPLC) .

- Ethical Compliance : For microbial studies, adhere to NIH Guidelines for Biosafety Level 2 (BSL-2) practices when handling P. aeruginosa .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。